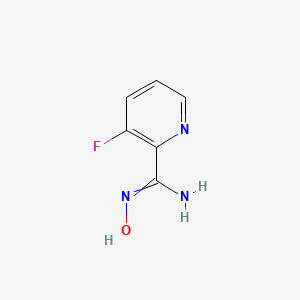
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2,5-Dichloro-1-méthyl-3,6-dihydropyridin-4(1H)-one est un composé organique appartenant à la classe des pyridines. Ce composé est caractérisé par la présence de deux atomes de chlore aux positions 2 et 5, d'un groupe méthyle à la position 1 et d'un groupe cétone à la position 4 du cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2,5-Dichloro-1-méthyl-3,6-dihydropyridin-4(1H)-one peut être réalisée par plusieurs voies de synthèse. Une méthode courante consiste à chlorer la 1-méthyl-3,6-dihydropyridin-4(1H)-one à l'aide de chlore gazeux ou d'un agent chlorant tel que le chlorure de thionyle. La réaction est généralement effectuée dans un solvant inerte comme le dichlorométhane ou le chloroforme à des températures contrôlées afin d'assurer une chloration sélective aux positions 2 et 5.
Méthodes de production industrielle
En milieu industriel, la production de la 2,5-Dichloro-1-méthyl-3,6-dihydropyridin-4(1H)-one peut impliquer des procédés de chloration à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent de contrôler précisément les paramètres de réaction tels que la température, la pression et les concentrations des réactifs, conduisant à des rendements élevés et à une pureté élevée du produit souhaité. L'utilisation de systèmes automatisés et de techniques analytiques avancées garantit une production efficace et sûre de ce composé.
Analyse Des Réactions Chimiques
Types de réactions
La 2,5-Dichloro-1-méthyl-3,6-dihydropyridin-4(1H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de pyridine correspondants ayant des états d'oxydation plus élevés.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un groupe alcool, conduisant à la formation de la 2,5-dichloro-1-méthyl-3,6-dihydropyridin-4-ol.
Substitution : Les atomes de chlore aux positions 2 et 5 peuvent être substitués par d'autres groupes fonctionnels tels que des groupes alkyle, aryle ou amino par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium, l'hydrure de lithium et d'aluminium et l'hydrogénation catalytique sont couramment utilisés.
Substitution : Les nucléophiles tels que les halogénoalcanes, les halogénoarènes et les amines sont utilisés dans les réactions de substitution, souvent en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits formés
Oxydation : Formation de dérivés de pyridine avec des états d'oxydation plus élevés.
Réduction : Formation de la 2,5-dichloro-1-méthyl-3,6-dihydropyridin-4-ol.
Substitution : Formation de dérivés de pyridine substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
La 2,5-Dichloro-1-méthyl-3,6-dihydropyridin-4(1H)-one a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques spécialisés, d'agrochimiques et de matériaux scientifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 2,5-Dichloro-1-méthyl-3,6-dihydropyridin-4(1H)-one dépend de son application spécifique. Dans les systèmes biologiques, le composé peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou l'ADN, conduisant à divers effets biochimiques. La présence d'atomes de chlore et du groupe cétone peut influencer la réactivité du composé et son affinité de liaison à ces cibles, modulant son activité biologique.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of chlorine atoms and the ketone group can influence the compound’s reactivity and binding affinity to these targets, modulating its biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
2,5-Dichloropyridine : Manque les groupes méthyle et cétone, ce qui entraîne des propriétés chimiques et biologiques différentes.
1-Méthyl-3,6-dihydropyridin-4(1H)-one : Manque les atomes de chlore, conduisant à des variations de réactivité et d'applications.
2,5-Dichloro-4-pyridone :
Unicité
La 2,5-Dichloro-1-méthyl-3,6-dihydropyridin-4(1H)-one est unique en raison de la combinaison d'atomes de chlore, d'un groupe méthyle et d'un groupe cétone sur le cycle pyridine. Cette structure unique confère une réactivité chimique et une activité biologique spécifiques, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
1624262-49-2 |
|---|---|
Formule moléculaire |
C6H9Cl2NO |
Poids moléculaire |
182.04 g/mol |
Nom IUPAC |
2,5-dichloro-1-methylpiperidin-4-one |
InChI |
InChI=1S/C6H9Cl2NO/c1-9-3-4(7)5(10)2-6(9)8/h4,6H,2-3H2,1H3 |
Clé InChI |
RKBQLVUHMNKYEG-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C(=O)CC1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)
![8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780810.png)
![2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B11780818.png)








